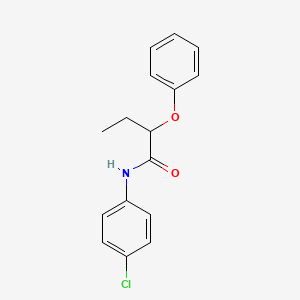
N-(4-chlorophenyl)-2-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-phenoxybutanamide: is an organic compound that belongs to the class of amides It features a 4-chlorophenyl group and a phenoxy group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-chlorophenyl)-2-phenoxybutanamide typically begins with 4-chloroaniline and 2-phenoxybutanoic acid.
Reaction Steps:
Reaction Conditions: The acylation reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-2-phenoxybutanamide can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amine and alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: N-(4-chlorophenyl)-2-phenoxybutanamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Biology:
Enzyme Inhibition: This compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine:
Drug Development: Due to its structural features, this compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: N-(4-chlorophenyl)-2-phenoxybutanamide may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Signal Transduction: The compound can interfere with cellular signaling pathways, potentially leading to altered cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
- N-(4-chlorophenyl)-2-phenoxyacetamide
- N-(4-chlorophenyl)-2-phenoxypropionamide
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the length of the carbon chain attached to the amide group. This difference can influence their physical properties and reactivity.
- Unique Features: N-(4-chlorophenyl)-2-phenoxybutanamide has a longer carbon chain, which may enhance its lipophilicity and ability to interact with hydrophobic environments, making it potentially more effective in certain applications.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-15(20-14-6-4-3-5-7-14)16(19)18-13-10-8-12(17)9-11-13/h3-11,15H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERFVIJJAMHPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(2-furyl)phenyl]-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4996481.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4996490.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4996495.png)
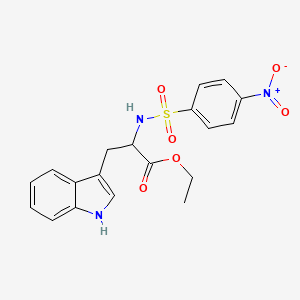
![methyl 2-({N-[(2-chlorophenyl)carbonyl]glycyl}amino)benzoate](/img/structure/B4996519.png)
![4-methyl-N-(3-tricyclo[4.3.1.13,8]undecanyl)benzamide](/img/structure/B4996530.png)
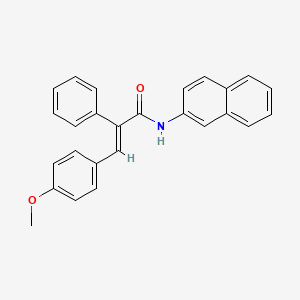
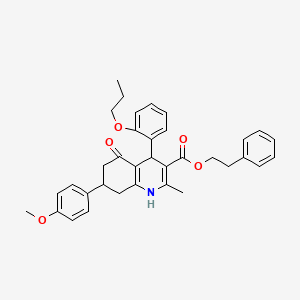
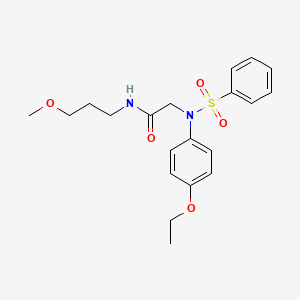
![2-{[4-(4-fluorophenoxy)butyl]amino}ethanol](/img/structure/B4996548.png)
![N-[2,2,2-TRICHLORO-1-(N-METHYL4-METHYLBENZENESULFONAMIDO)ETHYL]ACETAMIDE](/img/structure/B4996561.png)
![N-(5-chloropyridin-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B4996562.png)

![Ethyl 2-(4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}phenyl)acetate](/img/structure/B4996571.png)
